2-Chloro-4-cyclopentylpyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry
The pyrimidine nucleus is a foundational scaffold in heterocyclic chemistry, recognized for its presence in a vast array of biologically active compounds. niscpr.res.inresearchgate.net As an essential component of the nucleic acids deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), pyrimidine derivatives are fundamental to genetic processes. nih.govresearchgate.net This inherent biological relevance has spurred extensive research into synthetic pyrimidine analogues for therapeutic applications.
Heterocyclic compounds containing the pyrimidine ring exhibit a wide spectrum of pharmacological activities. researchgate.netnih.gov The structural versatility of the pyrimidine scaffold allows for the synthesis of complex molecules with diverse therapeutic potentials, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govrsc.org Researchers often fuse the pyrimidine ring with other heterocyclic systems, such as oxadiazole, thiadiazole, and triazole, to enhance the biological activity profile of the resulting molecules. niscpr.res.in This approach has led to the development of novel compounds with significant potential in medicine. niscpr.res.innih.gov
Academic Research Landscape of Halogenated Pyrimidines
The introduction of halogen atoms to the pyrimidine ring significantly alters its electronic properties and reactivity, making halogenated pyrimidines a subject of considerable academic interest. rsc.orgacs.org These compounds are crucial intermediates in organic synthesis, serving as building blocks for more complex molecules through reactions like transition metal-catalyzed cross-coupling. rsc.org
A notable area of research involves the use of halogenated pyrimidines as non-hypoxic cell radiosensitizers in cancer therapy. nih.gov Compounds like iododeoxyuridine (IdUrd) and bromodeoxyuridine (BrdUrd) can be incorporated into cellular DNA, sensitizing the cells to radiation. nih.govnih.gov The effectiveness of this radiosensitization is directly related to the extent of thymidine (B127349) replacement by the halogenated pyrimidine in the DNA. nih.govnih.gov
The reactivity of halogenated pyrimidines in nucleophilic substitution reactions is another key focus of academic study. The relative reactivity of chloro-, bromo-, and iodo-pyrimidines has been investigated, with studies showing that the bromopyrimidine is often the most reactive in aminolysis reactions. rsc.org The specific halogen and its position on the pyrimidine ring influence the reaction outcomes. acs.orgrsc.org
Table 1: Examples of Halogenated Pyrimidines in Research
| Compound Name | Research Context | Reference |
| Iododeoxyuridine (IdUrd) | Radiosensitizer for cancer therapy | nih.govnih.gov |
| Bromodeoxyuridine (BrdUrd) | Radiosensitizer for cancer therapy | nih.gov |
| 5-Bromo-2-chloropyrimidine | Intermediate in synthesis | researchgate.net |
| 2-Chloropyrimidine (B141910) | Intermediate in synthesis | acs.orgorgsyn.org |
| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Intermediate in the preparation of cdk4 inhibitors | chemicalbook.com |
Structural Significance of the Cyclopentyl Moiety in Pyrimidine Derivatives
The incorporation of a cyclopentyl group into a pyrimidine derivative can have a profound impact on its biological activity. nih.gov The size, shape, and lipophilicity of the cyclopentyl moiety contribute to the molecule's ability to interact with biological targets. In the development of novel therapeutic agents, the cyclopentyl group is often explored as a key structural element to optimize potency and selectivity.
A study on cyclopentyl-pyrimidine based analogues as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase demonstrated the importance of this substituent. nih.gov The research revealed that the in vitro activity of these compounds was highly dependent on the substitution pattern on the pyrimidine core and the nature of the fused saturated ring, with the cyclopentyl group being a central feature of the most potent compounds discovered. nih.gov Specifically, a stepwise optimization process that combined active fragments led to the discovery of compounds with significant IGF-1R inhibitory activity. nih.gov
Furthermore, cyclopentyl derivatives are valuable precursors in the synthesis of various active pharmaceutical ingredients (APIs), including carbocyclic nucleosides with antiviral and anti-tumoral properties. rcsi.com
Table 2: Effect of Cyclopentyl Moiety in IGF-1R Inhibitors
| Compound | Key Structural Features | IGF-1R IC50 | Reference |
| 6f | 2-amino-4-pyrazolecyclopentylpyrimidine derivative | 20 nM | nih.gov |
| 6k | 2-amino-4-pyrazolecyclopentylpyrimidine derivative | 10 nM | nih.gov |
Contextualizing 2-Chloro-4-cyclopentylpyrimidine within Pyrimidine Research
This compound emerges from the confluence of the chemical principles outlined in the preceding sections. It is a halogenated pyrimidine that incorporates a cyclopentyl substituent, positioning it as a compound of interest in synthetic and medicinal chemistry. While detailed research findings exclusively on this compound are not extensively published, its structure suggests its primary role as a chemical intermediate.
The presence of a chloro group at the 2-position of the pyrimidine ring makes it susceptible to nucleophilic substitution reactions. rsc.orgrsc.org This reactive site allows for the introduction of various functional groups, enabling the synthesis of a diverse library of 2-substituted-4-cyclopentylpyrimidine derivatives. The cyclopentyl group at the 4-position, as discussed, can confer desirable pharmacological properties to the final products. nih.gov
The synthesis of related compounds, such as 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, further illustrates the utility of such scaffolds as intermediates in the preparation of biologically active molecules. chemicalbook.comgoogle.com Therefore, this compound is best understood as a valuable building block for the development of novel compounds with potential therapeutic applications, drawing its significance from the established importance of both halogenated pyrimidines and cyclopentyl-substituted heterocyclic systems.
Table 3: Properties of this compound
| Property | Value | Reference |
| CAS Number | 954237-28-6 | chemicalbook.com |
| Molecular Formula | C9H11ClN2 | nih.gov |
| Molecular Weight | 182.65 g/mol | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-cyclopentylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-11-6-5-8(12-9)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPUDMKLJWIYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647889 | |
| Record name | 2-Chloro-4-cyclopentylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954237-28-6 | |
| Record name | 2-Chloro-4-cyclopentylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 4 Cyclopentylpyrimidine
Retrosynthetic Analysis of 2-Chloro-4-cyclopentylpyrimidine
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection points are the bonds formed during the pyrimidine (B1678525) ring construction and the installation of the chloro and cyclopentyl groups.
One common retrosynthetic approach involves disconnecting the pyrimidine ring itself. advancechemjournal.com This leads to simpler, acyclic precursors. For a 2,4-disubstituted pyrimidine, the ring can be deconstructed into a three-carbon dielectrophile and a nitrogen-containing dinucleophile. advancechemjournal.comresearchgate.net In the case of this compound, this would involve a β-dicarbonyl compound (or a synthetic equivalent) bearing a cyclopentyl group and a source for the N-C-N fragment, such as urea (B33335) or guanidine, followed by chlorination.
Another key retrosynthetic disconnection is the C-Cl bond. This suggests that the target molecule can be synthesized from a corresponding hydroxypyrimidine, specifically 4-cyclopentyl-pyrimidin-2-ol, through a chlorination reaction. This precursor, in turn, can be traced back to the condensation of a β-ketoester containing a cyclopentyl group and urea.
A third strategy involves the manipulation of a pre-existing, substituted pyrimidine ring. For instance, starting with a di- or tri-substituted pyrimidine and selectively modifying the substituents to arrive at the desired product. This could involve the removal of a bromine atom from an intermediate like 5-bromo-2-chloro-4-cyclopentylpyrimidine.
Conventional Synthetic Approaches to Pyrimidine Ring Systems
The formation of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with several well-established methods.
Condensation Reactions in Pyrimidine Formation
The most prevalent method for pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a molecule containing an N-C-N fragment, such as an amidine, urea, or guanidine. slideshare.netresearchgate.net This approach, often referred to as the Pinner synthesis when using amidines, is highly versatile for creating a wide range of substituted pyrimidines. slideshare.net
The reaction typically proceeds by the condensation of a β-dicarbonyl compound or its derivatives (like β-ketoesters or β-ketonitriles) with the N-C-N component. researchgate.net For example, the reaction of ethyl acetoacetate (B1235776) with an amidine can yield a 2-substituted-4-hydroxy-6-methylpyrimidine. The reaction conditions often involve heating in a polar solvent in the presence of a base or acid catalyst. slideshare.netresearchgate.net
| Reactant 1 | Reactant 2 | Product Type | Reference |
| β-Dicarbonyl Compound | Amidine | 2-Substituted Pyrimidine | slideshare.net |
| β-Ketoester | Urea | 2-Hydroxypyrimidine (B189755) | researchgate.net |
| β-Ketonitrile | Guanidine | 2-Aminopyrimidine (B69317) | researchgate.net |
Cyclization Reactions in Pyrimidine Synthesis
Cyclization reactions offer another important route to the pyrimidine core. These methods can involve the intramolecular cyclization of a suitably functionalized acyclic precursor or the cycloaddition of smaller fragments. For instance, a β-amino-α,β-unsaturated ketone can undergo cyclization with an isocyanate to form a substituted pyrimidine. researchgate.net
Recent advancements have also explored metal-catalyzed cyclization reactions, which can offer high efficiency and selectivity.
Targeted Synthesis of this compound and Precursors
Building upon the general principles of pyrimidine synthesis, specific strategies have been developed for the preparation of this compound and its key intermediates.
Strategies from 5-Bromo-2,4-dichloropyrimidine (B17362) as a Starting Material
A common and commercially viable starting material for the synthesis of related compounds is 5-bromo-2,4-dichloropyrimidine. chemicalbook.comchemicalbook.com This highly functionalized pyrimidine allows for sequential and regioselective substitution of its chloro groups.
While not leading directly to this compound, this starting material is crucial for synthesizing related intermediates. For example, the reaction of 5-bromo-2,4-dichloropyrimidine with a cyclopentyl-containing nucleophile could be a potential route, although controlling the regioselectivity of the substitution would be critical. A more common application is in the synthesis of aminated derivatives.
Utilization of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine as a Key Intermediate
A well-documented intermediate that utilizes the reactivity of 5-bromo-2,4-dichloropyrimidine is 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. chemicalbook.comresearchgate.netbldpharm.com This compound is synthesized by reacting 5-bromo-2,4-dichloropyrimidine with cyclopentylamine. chemicalbook.com The reaction proceeds with high regioselectivity, with the amine preferentially displacing the more reactive chlorine atom at the 4-position.
Synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine chemicalbook.com
| Starting Material | Reagent | Solvent | Temperature | Yield |
|---|
This intermediate is valuable in drug discovery, particularly as a precursor for more complex molecules. researchgate.net For the synthesis of this compound, a subsequent deamination and debromination would be required, which represents a less direct synthetic route. A more direct approach would involve the initial formation of the 4-cyclopentylpyrimidine core followed by chlorination. This can be achieved through the condensation of a cyclopentyl-containing β-ketoester with urea to form 4-cyclopentyl-2-hydroxypyrimidine, which is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the final product. researchgate.netmdpi.com
Halogenation and Cyclopentyl Alkylation Strategies
The synthesis of this compound logically proceeds through two key transformations: the introduction of a chlorine atom at the 2-position and the attachment of a cyclopentyl group at the 4-position of the pyrimidine ring.
Halogenation: The introduction of a chlorine atom onto the pyrimidine ring is a fundamental step. A common method for achieving this is through the treatment of a corresponding hydroxypyrimidine with a chlorinating agent. For instance, 2-hydroxypyrimidine hydrochloride can be converted to 2-chloropyrimidine (B141910) using phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). orgsyn.org The reaction typically involves heating the substrate with the chlorinating agent. Another approach involves a diazotization reaction of an aminopyrimidine. For example, 2-aminopyrimidine can be converted to 2-chloropyrimidine by treatment with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures. orgsyn.orggoogle.com
Cyclopentyl Alkylation: The introduction of the cyclopentyl group can be envisioned through several synthetic routes. One plausible method is the reaction of a pre-halogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661), with a cyclopentyl nucleophile. A cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) or cyclopentyl lithium could be used to displace one of the chlorine atoms. The regioselectivity of this reaction would be a critical factor to control. Alternatively, modern cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed. This would involve reacting a dihalopyrimidine with a cyclopentylboronic acid or a cyclopentylzinc reagent in the presence of a palladium catalyst. While specific examples for cyclopentyl groups are not prevalent, the general principle of alkylation on the pyrimidine ring is established. nih.gov
A hypothetical retrosynthetic pathway for this compound could start from a simple precursor like 2,4-dihydroxypyrimidine. This precursor could be dichlorinated using a reagent like phosphorus oxychloride. The subsequent step would involve a selective nucleophilic substitution or a cross-coupling reaction at the 4-position with a cyclopentyl-containing reagent, leaving the chloro group at the 2-position intact. The precise conditions for such a selective reaction would require careful optimization to avoid substitution at both positions.
Advanced Synthetic Techniques for Pyrimidine Scaffolds
The synthesis of pyrimidine derivatives has been significantly advanced by the adoption of modern technologies that offer improvements in efficiency, yield, and environmental impact over traditional methods. These techniques are highly relevant to the potential synthesis of this compound and its analogs.
Solid-Phase Synthesis of Pyrimidine Derivatives
Solid-phase synthesis (SPS) is a powerful technique for the preparation of libraries of organic molecules, including pyrimidine derivatives. acs.orgacs.org In this methodology, the starting material is covalently bound to an insoluble polymer support (resin), and subsequent reactions are carried out. nih.gov Excess reagents and by-products are easily removed by simple filtration and washing of the resin.
The general workflow for SPS of pyrimidines involves:
Attachment of a suitable building block to the solid support.
Stepwise construction of the pyrimidine ring or modification of a pre-existing pyrimidine core on the resin.
Cleavage of the final product from the solid support.
For example, a resin-immobilized thiouronium salt can be reacted with ethyl cyanoacetate (B8463686) and an aldehyde to build the pyrimidine ring on the solid phase. acs.org This approach allows for the systematic variation of substituents, making it a valuable tool for medicinal chemistry and drug discovery. The synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones has also been reported using a solid-phase strategy, demonstrating the versatility of this method for creating fused pyrimidine systems. researchgate.net
| Feature | Description |
| Principle | The synthesis of molecules on an insoluble polymer support. |
| Key Advantage | Simplified purification, as excess reagents and by-products are washed away. |
| Application | High-throughput synthesis of compound libraries for screening. |
| Example | Synthesis of substituted pyrimidines from resin-bound thiouronium salts. acs.org |
Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidine Chemistry
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. rsc.org This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. rsc.orgtandfonline.com
The application of MAOS in pyrimidine chemistry is widespread. nih.gov It has been successfully employed in multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidines with high efficiency. tandfonline.com For instance, the condensation of a β-diketone, an aryl aldehyde, and urea or thiourea (B124793) can be achieved rapidly under microwave irradiation to yield oxo- or thioxopyrimidines. tandfonline.com The synthesis of pyrazole-linked triazolo-pyrimidine hybrids has also been accomplished using a microwave-assisted Biginelli-type reaction in an ionic liquid, highlighting the synergy between different green chemistry techniques. nih.gov Furthermore, MAOS has been used for creating fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, in a solvent-free approach. cdnsciencepub.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction and convection (surface heating) | Direct heating of polar molecules through dielectric loss |
| Reaction Time | Hours to days | Minutes to hours rsc.orgtandfonline.com |
| Yields | Often lower | Generally higher rsc.orgtandfonline.com |
| Energy Efficiency | Lower | Higher |
Ultrasound-Assisted Synthesis of Pyrimidine Derivatives
The use of ultrasound irradiation to promote chemical reactions, a field known as sonochemistry, has emerged as a valuable tool in organic synthesis. nih.govbeilstein-archives.org The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures.
In pyrimidine synthesis, ultrasound has been shown to enhance reaction rates and yields. nih.gov It has been applied to various reaction types, including multicomponent reactions and cyclocondensations. nih.gov For example, the synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea has been significantly accelerated using ultrasound, with high yields obtained in just 20-30 minutes. researchgate.net The synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones has also been achieved through an ultrasound-assisted, piperidine-catalyzed three-component reaction. nih.gov This method offers advantages such as mild reaction conditions, short reaction times, and excellent yields. nih.gov
| Aspect | Description |
| Driving Force | Acoustic cavitation, leading to localized high temperature and pressure. |
| Key Benefits | Reduced reaction times, increased yields, and milder reaction conditions. nih.govbeilstein-archives.org |
| Application | Promotion of cyclocondensation and multicomponent reactions. nih.gov |
| Example | Rapid synthesis of dihydropyrimidine-2-thiones. researchgate.net |
Multicomponent Reactions (MCRs) for Pyrimidine Assembly
Multicomponent reactions (MCRs) are convergent chemical processes in which three or more starting materials react in a single synthetic operation to form a product that contains portions of all the initial reactants. bohrium.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. acs.org
The construction of the pyrimidine ring is well-suited to MCR strategies. The Biginelli reaction, a classic example, involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidines. tandfonline.com Modern variations of this reaction often employ catalysts and advanced techniques like microwave heating to improve efficiency. tandfonline.comnih.gov More recently, novel MCRs have been developed for the synthesis of highly substituted pyrimidines. For instance, an iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols has been reported, offering regioselective access to unsymmetrically decorated pyrimidines with yields up to 93%. acs.orgnih.gov This sustainable method proceeds through a sequence of condensation and dehydrogenation steps. nih.gov
| Reaction Type | Reactants | Product |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidine (B8664642) |
| Iridium-Catalyzed MCR | Amidine, Alcohols | Substituted Pyrimidine |
| Pyrano[2,3-d]pyrimidine Synthesis | Barbituric acid, Malononitrile, Aryl aldehyde | Pyrano[2,3-d]pyrimidine |
Advanced Derivatization and Reaction Pathways of 2 Chloro 4 Cyclopentylpyrimidine
Reactivity of the Chloro Substituent at Position 2
The chlorine atom at the C2 position of the pyrimidine (B1678525) ring is the most reactive site for nucleophilic substitution, a characteristic feature of 2-halopyrimidines. This reactivity is attributed to the electron-withdrawing nature of the two adjacent nitrogen atoms, which activates the C2 position for attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 2-Chloro-4-cyclopentylpyrimidine. In this reaction, the chlorine atom is displaced by a variety of nucleophiles. The general mechanism involves the attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex, followed by the departure of the chloride ion.
The reactivity of 2-chloropyrimidines in SNAr reactions is significantly higher than that of their carbocyclic analogue, chlorobenzene, and even surpasses that of 2-chloropyridine. nih.gov This heightened reactivity makes palladium catalysis unnecessary for many amination reactions, which can proceed under milder, often greener, conditions. nih.govresearchgate.net
With N-Nucleophiles: A wide range of nitrogen-based nucleophiles, including primary and secondary amines, anilines, and NH-heteroaromatic compounds, readily react with 2-chloropyrimidines to afford the corresponding 2-amino-substituted pyrimidines. nih.govresearchgate.net These reactions are often carried out in the presence of a base, such as triethylamine (B128534) or potassium fluoride, and can be performed in various solvents, including water, or even under solvent-free conditions. researchgate.netmdpi.com For instance, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines proceeds efficiently to yield mono-substituted products. mdpi.com Microwave-assisted synthesis has also been employed to accelerate these reactions, providing a rapid and efficient method for the synthesis of 2-aminopyrimidine (B69317) derivatives. nih.gov
With O-Nucleophiles: Oxygen nucleophiles, such as alkoxides, can also displace the chloro group at the C2 position. wuxiapptec.com However, the regioselectivity of SNAr reactions on pyrimidines bearing multiple leaving groups can be complex and is influenced by the nature of the nucleophile and other substituents on the ring. wuxiapptec.comwuxiapptec.com For example, in 2-MeSO2-4-chloropyrimidine, SNAr reactions with alkoxides occur selectively at C2, a phenomenon attributed to the formation of a hydrogen bond between the acidic MeSO₂ proton and the alkoxide, which directs the attack to the C2 position. wuxiapptec.com
With S-Nucleophiles: Sulfur nucleophiles, like thiols, are also effective in displacing the C2-chloro substituent, leading to the formation of 2-thiopyrimidine derivatives.
The table below summarizes the outcomes of various SNAr reactions on chloro-substituted pyrimidines.
| Nucleophile | Substrate | Product | Conditions | Yield (%) |
| Primary and Secondary Amines | 2-Chloropyrimidine (B141910) | 2-N-Substituted aminopyrimidines | KF in water | Moderate to Excellent |
| Various Amines | 2-Amino-4,6-dichloropyrimidine | 6-Chloro-N4-substituted-2,4-pyrimidinediamines | Solvent-free, 80-90 °C | Good to Excellent |
| Substituted Amines | 2-Amino-4-chloro-pyrimidine | 2-Amino-4-(substituted-amino)pyrimidines | Microwave, 120-140 °C | - |
| Alkoxides | 2-MeSO2-4-chloropyrimidine | 2-Alkoxy-4-chloropyrimidine | -78 °C | - |
Cross-Coupling Reactions at C2 of the Pyrimidine Ring (e.g., Suzuki, Sonogashira)
While SNAr reactions are highly effective, cross-coupling reactions provide an alternative and powerful tool for creating carbon-carbon and carbon-heteroatom bonds at the C2 position of the pyrimidine ring. These palladium-catalyzed reactions have revolutionized N-arylation chemistry, although for highly activated substrates like 2-chloropyrimidines, they are sometimes used without considering the simpler SNAr alternatives. nih.gov
Suzuki Coupling: The Suzuki coupling reaction involves the reaction of the chloropyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl groups at the C2 position.
Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties. This reaction couples the chloropyrimidine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.
These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.
Reactivity at Other Positions of the Pyrimidine Ring
While the C2 position is the primary site of reactivity, other positions on the pyrimidine ring and the cyclopentyl substituent can also be functionalized, offering further avenues for derivatization.
Derivatization and Functional Group Interconversions on the Cyclopentyl Ring
The cyclopentyl ring itself can be a target for derivatization, although this is less explored in the context of this compound. Standard alkane functionalization reactions could potentially be applied, such as free-radical halogenation, to introduce new functional groups onto the cyclopentyl moiety. These subsequent modifications could allow for the attachment of other chemical entities or the modulation of the compound's physical and biological properties.
Reactions at Pyrimidine Ring Carbons (e.g., C5)
The C5 position of the pyrimidine ring is susceptible to electrophilic attack, in contrast to the nucleophilic substitution that dominates at the C2 and C4 positions. Halogenation, such as bromination or chlorination, can occur at the C5 position, introducing a new handle for further functionalization through, for example, cross-coupling reactions. The introduction of a substituent at C5 can significantly alter the electronic nature of the pyrimidine ring, thereby influencing the reactivity at other positions. nih.gov
Formation of Fused Heterocyclic Systems from this compound Derivatives
The this compound scaffold is a versatile platform for the synthesis of a variety of fused heterocyclic systems. The reactivity of the chlorine atom at the C2-position, coupled with the potential for functionalization at other positions of the pyrimidine ring, allows for the construction of bicyclic and polycyclic structures of significant interest in medicinal chemistry. These annulation strategies typically involve the introduction of a suitable functional group onto the pyrimidine core, followed by an intramolecular or intermolecular cyclization reaction to form the new fused ring.
Pyrrolo[2,3-d]pyrimidine Scaffolds from this compound Intermediates
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a prominent scaffold in numerous biologically active compounds. researchgate.net The synthesis of these systems from this compound intermediates can be achieved through strategies that construct the pyrrole (B145914) ring onto the existing pyrimidine core. A common approach involves the introduction of functional groups at the C4 and C5 positions of the pyrimidine that can participate in a cyclization reaction.
A key synthetic strategy begins with the nitration of the C5 position of the pyrimidine ring, followed by reduction to the corresponding 5-amino derivative. This intermediate, 2-chloro-4-cyclopentyl-5-aminopyrimidine, becomes the crucial precursor for building the pyrrole ring. The construction can then proceed via several established methods, such as the Larock indole (B1671886) synthesis or related palladium-catalyzed cross-coupling reactions.
For instance, a Sonogashira coupling of a protected 5-amino-4-halopyrimidine with a terminal alkyne, followed by a cyclization step, is a powerful method for forming the pyrrolo[2,3-d]pyrimidine system. While direct examples starting from this compound are not prevalent in the reviewed literature, the general methodology is well-established for related pyrimidines. nih.govnih.gov Another approach involves the reaction of a 4-aminopyrimidine (B60600) with a suitable three-carbon synthon that can cyclize to form the pyrrole ring.
A representative, albeit generalized, pathway would involve the initial conversion of this compound to a 4,5-disubstituted intermediate, which then undergoes cyclization. The synthesis of related pyrrolo[2,3-d]pyrimidines often starts from precursors like 2,4-dichloropyrimidine (B19661), where sequential substitution allows for the introduction of the necessary functionalities for pyrrole ring formation. google.com
Table 1: Representative Synthesis of a Pyrrolo[2,3-d]pyrimidine Scaffold
| Starting Material | Reagents and Conditions | Intermediate Product | Transformation |
| 2-Chloro-4-cyclopentyl-5-nitropyrimidine | 1. SnCl₂, HCl or H₂, Pd/C | 5-Amino-2-chloro-4-cyclopentylpyrimidine | Reduction of the nitro group to an amine. |
| 5-Amino-2-chloro-4-cyclopentylpyrimidine | 1. Protection of the amino group (e.g., Boc₂O) 2. Sonogashira coupling with a terminal alkyne (e.g., trimethylsilylacetylene), Pd catalyst, Cu(I) co-catalyst 3. Deprotection and cyclization | 2-Chloro-4-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivative | Formation of the pyrrole ring fused to the pyrimidine core. |
Purine (B94841) Derivatives through Pyrimidine Annulation
Purines are fundamental heterocyclic systems in nature, and their synthetic analogues are of great pharmacological importance. nih.gov The construction of a purine ring system from a this compound intermediate involves the annulation of an imidazole (B134444) ring across the C4 and C5 positions of the pyrimidine. This is classically achieved through the Traube purine synthesis.
The key precursor for this transformation is a 4,5-diaminopyrimidine (B145471) derivative. Starting from this compound, this can be prepared by first introducing a nitro group at the C5 position, yielding 2-chloro-4-cyclopentyl-5-nitropyrimidine. The subsequent step involves the displacement of the C2-chloro substituent with an amino group, followed by the reduction of the C5-nitro group to furnish the required 2-amino-4-cyclopentylpyrimidine-5-amine.
Alternatively, the C4-cyclopentyl group can be introduced onto a pre-functionalized pyrimidine. For example, reduction of 2,6-dichloro-5-nitropyrimidine followed by selective substitution could provide a route to the necessary diamine.
Once the 4,5-diaminopyrimidine is in hand, cyclization with a one-carbon synthon completes the purine scaffold. Reagents such as formic acid, triethyl orthoformate, or formamide (B127407) are commonly used for this purpose, leading to the formation of the imidazole ring. This yields a 6-cyclopentylpurine derivative, which retains the chlorine atom at the C2 position if the synthesis started from a 2-chloro-4,5-diaminopyrimidine. Enzymatic synthesis routes have also been explored for the preparation of specific purine nucleosides. nih.gov
Table 2: General Synthetic Pathway for Purine Derivatives
| Starting Material | Reagents and Conditions | Intermediate Product | Final Product | Transformation |
| This compound | 1. HNO₃, H₂SO₄ | 2-Chloro-4-cyclopentyl-5-nitropyrimidine | Nitration at the C5 position. | |
| 2-Chloro-4-cyclopentyl-5-nitropyrimidine | 1. NH₃ or amine source 2. Reduction (e.g., H₂, Pd/C or SnCl₂) | 4-Cyclopentylpyrimidine-2,5-diamine | Amination at C2 and reduction of the nitro group. | |
| 4-Cyclopentylpyrimidine-2,5-diamine | 1. Triethyl orthoformate, heat 2. Or Formic acid, heat | 6-Cyclopentylpurine | Cyclization to form the fused imidazole ring. |
Other Fused Pyrimidine Systems
The versatility of this compound and its derivatives allows for the synthesis of other important fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and nih.govnih.govekb.egtriazolo[4,3-a]pyrimidines.
Pyrazolo[3,4-d]pyrimidines: These are isomers of purines and are known for a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govekb.egnih.gov The synthesis of a pyrazolo[3,4-d]pyrimidine scaffold from this compound typically involves the use of hydrazine (B178648). Reaction of the starting chloropyrimidine with hydrazine hydrate (B1144303) displaces the chlorine atom to form 4-cyclopentyl-2-hydrazinylpyrimidine. This key intermediate can then undergo cyclocondensation with various reagents to form the fused pyrazole (B372694) ring. For example, reaction with a β-ketoester or a dicarbonyl compound can lead to the formation of substituted pyrazolo[3,4-d]pyrimidines. semanticscholar.org
nih.govnih.govekb.egTriazolo[4,3-a]pyrimidines and Isomers: This class of fused heterocycles has also attracted interest, particularly as potential anti-tubercular agents. nih.gov Similar to the pyrazole fusion, the synthesis often starts with the corresponding 2-hydrazinylpyrimidine. Cyclization of 4-cyclopentyl-2-hydrazinylpyrimidine with one-carbon electrophiles such as formic acid, carbon disulfide, or cyanogen (B1215507) bromide can lead to the formation of the triazole ring. The specific isomer formed, such as nih.govnih.govekb.egtriazolo[4,3-a]pyrimidine or nih.govnih.govekb.egtriazolo[1,5-a]pyrimidine, can depend on the cyclization conditions and the reagent used. researchgate.netresearchgate.net The reaction of the hydrazinyl intermediate with aldehydes can also lead to hydrazone derivatives, which can be further cyclized to form fused triazole systems. nih.govrsc.org
Oxazolo[5,4-d]pyrimidines: The synthesis of oxazolo[5,4-d]pyrimidines generally requires a 5-aminopyrimidine-4-carboxylic acid or a related derivative as a starting point for the cyclization to form the oxazole (B20620) ring. nih.govnih.gov While theoretically possible, the conversion of this compound into such a precursor would involve multiple synthetic steps, making it a more complex pathway compared to the formation of pyrazolo- or triazolopyrimidines.
Table 3: Synthesis of Other Fused Pyrimidine Systems
| Fused System | Key Intermediate | Cyclization Reagents/Conditions | General Product Structure |
| Pyrazolo[3,4-d]pyrimidine | 4-Cyclopentyl-2-hydrazinylpyrimidine | β-Diketones, β-ketoesters, or similar reagents under acidic or basic conditions. | 1-Substituted-4-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine |
| nih.govnih.govekb.egTriazolo[4,3-a]pyrimidine | 4-Cyclopentyl-2-hydrazinylpyrimidine | Formic acid, triethyl orthoformate, carbon disulfide, or cyanogen bromide. | 5-Cyclopentyl- nih.govnih.govekb.egtriazolo[4,3-a]pyrimidine |
Catalytic Approaches in the Synthesis and Transformation of 2 Chloro 4 Cyclopentylpyrimidine
Transition Metal Catalysis
Transition metal catalysts are indispensable tools for forging the carbon-carbon and carbon-heteroatom bonds necessary for synthesizing and derivatizing the pyrimidine (B1678525) ring. The chloro-substituent at the C2 position of 2-Chloro-4-cyclopentylpyrimidine makes it an ideal substrate for a wide array of cross-coupling reactions.
Palladium-Catalyzed Reactions in Pyrimidine Synthesis
Palladium catalysis stands as a cornerstone for the functionalization of chloropyrimidines. The reactivity of the chlorine atom at the C2 position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of alkyl, aryl, and other moieties. Methodologies developed for other substituted pyrimidines are directly applicable to this compound.
A notable strategy involves the sequential and selective palladium-catalyzed cross-coupling reactions on di-chlorinated pyrimidine substrates. For instance, the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines has been achieved from 4,6-dichloro-2-(4-morpholinyl)pyrimidine using triorganoindium reagents. nih.gov This demonstrates the ability to selectively functionalize chloro-positions on the pyrimidine ring, a technique that could be adapted for transforming this compound. nih.gov The versatility of this approach allows for the creation of a diverse library of non-symmetrical pyrimidines. nih.gov
Furthermore, palladium catalysts have been successfully used in the synthesis of carbocyclic nucleoside analogues, where the coupling of a purine (B94841) or pyrimidine base to a cyclopentene (B43876) ring is a key step. umn.edu Chiral cyclopropane-based ligands have also been developed for palladium-catalyzed reactions, such as allylic alkylation, indicating the high level of sophistication in catalyst design. nih.gov
| Reaction Type | Catalyst/Ligand System (Example) | Potential Coupling Partner for this compound | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Aryl/heteroaryl boronic acids | nih.gov |
| Indium-based Cross-Coupling | PdCl₂(dppf) | Triorganoindium reagents | nih.gov |
| Heck Reaction | Pd(OAc)₂ | Alkenes | nih.gov |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / X-Phos | Amines | nih.gov |
Copper-Catalyzed Transformations
Copper-catalyzed reactions offer a powerful and often more economical alternative to palladium for certain transformations of pyrimidine derivatives. These methods are particularly effective for forming carbon-nitrogen and carbon-carbon bonds.
Research into pyrimidine synthesis has demonstrated the utility of copper catalysts in various cyclization strategies. One such method involves a copper(II)-catalyzed tandem reaction that combines a [3+3] addition with a ring closure to form the pyrimidine skeleton. mdpi.com Another approach uses a copper catalyst for the [2+2+2] cyclization of ketones with nitriles, showing broad substrate scope and good functional group tolerance. mdpi.com Copper(I) catalysis is also employed in regioselective 1,3-dipolar cycloaddition reactions to synthesize pyrimidine analogues containing triazole rings. researchgate.net These examples underscore the potential of using copper-based systems to either construct the cyclopentylpyrimidine core or to further functionalize it.
| Reaction Type | Catalyst (Example) | Description | Reference |
|---|---|---|---|
| Tandem Synthesis | Cu(II) | Catalyzes [3+3] addition and ring closure to form pyrimidine skeletons. | mdpi.com |
| Click Chemistry | Cu(I) | Used for regioselective 1,3-dipolar cycloadditions to create pyrimidine analogues. | researchgate.net |
| Borylative Multicomponent Reactions | Copper Catalyst | Unites olefins with C-N electrophiles like nitriles to build complex molecules. | nih.gov |
Nickel-Catalyzed Coupling Reactions
Nickel catalysis has emerged as a robust and cost-effective strategy for cross-coupling reactions involving chloro-heteroaromatics. For a substrate like this compound, nickel catalysts provide efficient pathways for C-C and C-S bond formation.
An efficient nickel-catalyzed cross-electrophile coupling has been developed for 2-chloropyridines, reacting them with alkyl bromides. wisc.edu This method, which uses a bathophenanthroline (B157979) ligand, is highly relevant for the alkylation of the C2 position of this compound. wisc.edu Similarly, an effective nickel-catalyzed protocol for the sulfonylative coupling of 2-chlorobenzothiazoles with sodium sulfinates has been reported. nih.gov This reaction proceeds at room temperature and avoids precious metal catalysts, offering a practical method for introducing sulfonyl groups to the pyrimidine ring. nih.gov
| Reaction Type | Catalyst/Ligand System | Reactant | Potential Product | Reference |
|---|---|---|---|---|
| Cross-Electrophile Coupling | Ni / Bathophenanthroline | Alkyl Bromides | 2-Alkyl-4-cyclopentylpyrimidine | wisc.edu |
| Sulfonylative Coupling | Nickel Catalyst | Sodium Sulfinates | 2-Sulfonyl-4-cyclopentylpyrimidine | nih.gov |
Iron-Catalyzed Processes
Iron catalysis presents a green and economical approach for the synthesis of pyrimidine rings. These methods often proceed through modular strategies that assemble the heterocyclic core from simple, readily available starting materials.
A notable iron-catalyzed method facilitates pyrimidine synthesis through the β-ammoniation and cyclization of saturated carbonyl compounds with amidines. organic-chemistry.org This process uses an in-situ prepared, recyclable iron(II) complex and exhibits broad functional group tolerance and high regioselectivity. organic-chemistry.org The reaction is proposed to involve a sequence of TEMPO complexation, enamine addition, and subsequent cyclization. organic-chemistry.org This approach could be envisioned for the synthesis of the this compound core by selecting appropriate amidine and carbonyl precursors. Another facile iron-catalyzed method involves the cyclization of ketoxime acetates and aldehydes to produce substituted pyridines, showcasing the broader utility of iron catalysts in heterocycle synthesis. rsc.org
| Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|
| FeSO₄·7H₂O / 1,10-phenanthroline | Ketones/Aldehydes + Amidines | Operationally simple, regioselective, recyclable catalyst. | organic-chemistry.org |
| FeCl₃ | Ketoxime Acetates + Aldehydes | Green synthesis of substituted pyridines, good functional group tolerance. | rsc.org |
Organocatalysis and Biocatalysis
While transition metals dominate many synthetic routes, organocatalysis and biocatalysis offer complementary strategies, often providing unique selectivity and milder reaction conditions.
Application of Lewis Acid Catalysis
Lewis acid catalysis is a key strategy in the synthesis of pyrimidine derivatives, primarily by activating substrates to facilitate condensation and cyclization reactions.
Zinc chloride (ZnCl₂), a common and reusable Lewis acid, has been effectively used in a streamlined protocol for synthesizing symmetric trifluoromethyl pyrimidine-2-thiol (B7767146) derivatives. rasayanjournal.co.in The reaction proceeds through self-condensation involving C-C bond cleavage. rasayanjournal.co.in This demonstrates the potential of Lewis acids to promote the formation of the pyrimidine ring from appropriate precursors. In a broader context, Lewis acids such as aluminium triflate have been shown to catalyze formal [4+2] cycloadditions to create complex bicyclic systems, highlighting their role in activating dienol ethers for reaction with ketones. rsc.org This principle of activating carbonyls or their equivalents is central to many pyrimidine ring-forming condensation reactions.
| Catalyst | Reaction Type | Role of Catalyst | Reference |
|---|---|---|---|
| ZnCl₂ | Condensation/C-C Cleavage | Promotes self-condensation for pyrimidine-2-thiol synthesis. | rasayanjournal.co.in |
| Aluminium triflate | [4+2] Cycloaddition | Activates dienol ethers for reaction with ketones. | rsc.org |
Ionic Liquid Catalysts in Pyrimidine Synthesis
Ionic liquids (ILs) have emerged as "designer solvents" and catalysts in green chemistry, offering advantages such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds. japsonline.comnih.gov Their properties can be fine-tuned by modifying the cation and anion, making them versatile for promoting organic reactions, including the synthesis of pyrimidine rings. nih.gov
One notable approach involves the use of L-proline (B1679175) nitrate (B79036), an amino acid-based ionic liquid, which has been demonstrated as an effective and environmentally friendly catalyst for synthesizing dihydropyrimidinones via the Biginelli reaction. japsonline.com This method is characterized by high yields, short reaction times, and simple reaction conditions. japsonline.com In a study, L-proline nitrate showed a catalytic ability more than 2.5 times greater than non-catalyzed reactions, achieving an optimal yield of 86.74% with a 3 mol% catalyst concentration in methanol. japsonline.comresearchgate.net The use of ionic liquids like L-proline nitrate facilitates easy separation and recycling of the catalyst. japsonline.com
Another example is the use of triethylammonium (B8662869) hydrogen sulphate, [Et3NH][HSO4], which acts as both a solvent and a recyclable green catalyst. nih.gov It has been successfully used in the one-pot synthesis of various coumarin-pyrimidine and chromone-pyrimidine hybrid derivatives. nih.gov Optimization studies have shown that catalyst loading and temperature are critical parameters. For instance, the synthesis of certain ethyl 4-(4-oxo-4H-chromen-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives was optimized at 15 mol% of the catalyst at 100 °C, yielding 95% of the product in 60 minutes. nih.gov
A newer development in this area is the use of DABCO-based ionic liquids, such as [C4(DABCO-SO3H)2]·4ClO4, for the efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. oiccpress.com This method is noted for its short reaction times, high yields, and catalyst reusability. oiccpress.com
Table 1: Reusability of [Et3NH][HSO4] Catalyst in Pyrimidine Synthesis This table illustrates the reusability of the ionic liquid catalyst in the synthesis of a model chromone-pyrimidine derivative.
| Run | Reaction Time (min) | Yield (%) |
|---|---|---|
| 1 | 60 | 95 |
| 2 | 60 | 90 |
| 3 | 60 | 88 |
| 4 | 60 | 77 |
Data sourced from a study on chromone-pyrimidine coupled derivatives. nih.gov
Enzyme-Mediated Synthesis (Biocatalysis) of Pyrimidine Derivatives
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers high selectivity (chemo-, regio-, and stereo-selectivity) and operates under mild, environmentally benign conditions. While specific examples of biocatalysis for the industrial synthesis of this compound are not detailed in the available literature, the field offers significant potential.
Improved synthetic methods for pyrimidines include the use of biocatalysts, which represents a green chemistry approach. mdpi.com The natural biosynthesis of pyrimidines in organisms is a prime example of enzyme-mediated synthesis. The de novo pathway starts from glutamine and carbon dioxide, with the enzyme carbamoyl (B1232498) phosphate (B84403) synthetase II catalyzing the initial step to form carbamoyl phosphate. youtube.com Subsequent enzymatic steps, involving enzymes like aspartate transcarbamoylase and dihydroorotase, build the pyrimidine ring, which is eventually converted to uridine (B1682114) monophosphate (UMP). youtube.com These natural pathways highlight the efficiency of enzymes in constructing the pyrimidine core.
In a different application of enzyme science, synthesized pyrimidine derivatives are often studied as inhibitors of specific metabolic enzymes, which is crucial for drug development. researchgate.netnih.gov For example, novel pyrimidine derivatives have been synthesized and tested for their inhibitory effects on enzymes like carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are associated with diseases like glaucoma and Alzheimer's. researchgate.netnih.gov These studies demonstrate the targeted interaction between pyrimidine structures and enzyme active sites, providing a basis for designing future biocatalytic processes or enzyme-targeted drugs. researchgate.net
Catalyst Design and Recycling for Sustainable Synthesis
Sustainability in chemical synthesis is driven by the development of catalysts that are not only efficient but also easily recoverable and reusable, minimizing waste and cost.
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture, a key advantage for sustainable processes. colab.ws In pyrimidine synthesis, this is often achieved using catalysts supported on solid materials, such as magnetic nanoparticles.
For instance, nano-magnetite complexes have been successfully employed. A nano-catalyst, nano-[Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2], was used for the three-component synthesis of pyrido[2,3-d]pyrimidines. nih.gov This method offers green credentials, catalyst reusability, and faster reaction rates. nih.gov Similarly, a core of phenylene-bridged periodic mesoporous organosilica magnetic nanoparticles immobilized with NaHSO4 (acidic Fe3O4@Ph-PMO-NaHSO4) has been used as a magnetically separable solid acid catalyst for pyran-annulated pyrimidines, proving reusable for up to five runs. acs.org The magnetic nature of these catalysts allows for their easy removal from the reaction vessel using an external magnet. colab.ws
The key features of these advanced heterogeneous catalysts include:
Environmental friendliness. colab.ws
Easy separation and recovery. colab.wsnih.gov
High catalytic activity. colab.ws
Excellent reusability over multiple cycles without significant loss of activity. colab.wsacs.org
To avoid potential contamination of the final product with residual transition metals—a critical concern in pharmaceutical manufacturing—metal-free catalytic strategies have gained significant attention. nih.govrsc.org These methods often employ organocatalysts or proceed under catalyst-free conditions, driven by reagents or alternative energy sources.
A notable metal-free approach is the pyrimidine-directed C–H borylation of 2-pyrimidylanilines. nih.govrsc.org This reaction proceeds smoothly without any metal catalyst, providing access to synthetically important organoboron compounds that can serve as Lewis-acid catalysts or be used in further transformations. nih.govrsc.org The process is robust and tolerates a variety of functional groups and impurities. nih.govrsc.org
Other metal-free strategies include:
Brønsted Acid Catalysis: L-proline, a simple amino acid, can act as a Lewis acid organocatalyst, often with a co-catalyst like trifluoroacetic acid (TFA), to promote the synthesis of pyrimidine derivatives. acs.org
Reagent-Promoted Synthesis: In some cases, a reagent can enable the reaction without a traditional catalyst. For example, the addition of K2S2O8 has been used for the synthesis of 3-trifluoromethyl pyrimidines, obviating the need for a transition metal. mdpi.com
Acceptorless Dehydrogenative Coupling: While many such reactions use ruthenium or iridium catalysts, research is ongoing to develop simpler, metal-free systems for the assembly of N-heterocycles. mdpi.comacs.org
Catalyst-Free Domino Reactions: Certain multi-component reactions for synthesizing pyrimidinetriones have been developed to work efficiently in aqueous media without any catalyst, characterized by rapid reaction times and high yields. rsc.org
These metal-free approaches represent a significant step towards cleaner and more sustainable synthesis of pyrimidine-based compounds. nih.govpowertechjournal.com
Mechanistic Investigations of Reactions Involving 2 Chloro 4 Cyclopentylpyrimidine
Elucidation of Reaction Pathways
Understanding the precise sequence of bond-breaking and bond-forming events is central to elucidating reaction pathways. This involves detailed studies of pyrimidine (B1678525) ring formation, halogen substitution, and subsequent functionalization reactions like dehydrogenation and annulation.
The synthesis of the pyrimidine core itself can be achieved through various methods, with mechanisms often involving cyclization of β-dicarbonyl compounds with N-C-N synthons like amidines, urea (B33335), or guanidines. wikipedia.org
One proposed general mechanism for pyrimidine ring formation, applicable to derivatives like 2-Chloro-4-cyclopentylpyrimidine, proceeds through an initial N-acylimine intermediate. researchgate.net This intermediate is formed from the reaction of an aldehyde and urea. researchgate.net The N-acylimine is then activated by an acid, leading to the in situ formation of a highly electrophilic N-carbamoyliminium ion. This ion subsequently reacts with an enol, such as that derived from a β-keto ester, to form an open-chain intermediate which then cyclizes and dehydrates to yield the dihydropyrimidine (B8664642) core. researchgate.net A final aromatization step would lead to the pyrimidine ring.
More advanced, metal-catalyzed methods have also been explored. For instance, zirconium-mediated synthesis involves the formation of an azazirconacyclopentadiene intermediate, which then reacts with nitriles to construct the polysubstituted pyrimidine ring. mdpi.com Another pathway involves an aza-Michael addition–intramolecular cyclization–dehydrohalogenation/dehydration sequence to form the pyrimidine core. mdpi.com
The chlorine atom at the C-2 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring's nitrogen atoms are strongly electron-withdrawing, which significantly decreases the electron density at the C-2, C-4, and C-6 positions, making them electrophilic. wikipedia.org The SNAr mechanism is widely accepted to proceed through a two-step addition-elimination pathway. researchgate.net In the first step, the nucleophile attacks the electron-deficient carbon atom (C-2), breaking the aromaticity of the ring and forming a covalently-bound, high-energy intermediate known as a Meisenheimer complex. researchgate.net In the second, typically rapid step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.
The regioselectivity of these substitutions can be influenced by other substituents on the pyrimidine ring. In a closely related compound, 2-MeSO₂-4-chloropyrimidine, quantum mechanical studies have shown that the reaction pathway is directed by non-covalent interactions. wuxiapptec.com With nucleophiles like alkoxides or formamide (B127407) anions, a hydrogen bond forms between the nucleophile and the acidic proton of the substituent group. wuxiapptec.com This interaction steers the nucleophile to attack the C-2 position and stabilizes the transition state, lowering the activation energy for C-2 substitution. wuxiapptec.com Conversely, when such directing interactions are absent, as with amines, substitution occurs at the more electronically deficient C-4 position. wuxiapptec.com While the cyclopentyl group at the C-4 position of this compound is not as electronically interactive as a methylsulfonyl group, steric hindrance and subtle electronic effects would still play a crucial role in directing incoming nucleophiles.
Further functionalization of the pyrimidine scaffold often involves dehydrogenation to create aromatic systems or annulation to build fused heterocyclic rings.
Dehydrogenation: Computational studies on similar pyrimidine systems have detailed the mechanism of dehydrogenative aromatization. nih.gov This process is critical in the final step of many pyrimidine syntheses. Density Functional Theory (DFT) calculations show that after the initial formation of a dihydropyrimidine intermediate, dehydrogenation can proceed via different pathways depending on the presence of a hydrogen acceptor like oxygen. nih.gov For example, the energy barrier for the dehydrogenation of a dihydropyrimidine intermediate in the absence of a hydrogen acceptor was calculated to be 30.1 kcal/mol. nih.gov This highlights a significant kinetic barrier that often necessitates catalysts or oxidants.
Annulation: Annulation reactions build new rings onto the existing pyrimidine core. A key example is the synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, which are important in medicinal chemistry. google.com One patented method describes a pathway starting from a 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine. google.com The mechanism involves a nickel-catalyzed coupling reaction with acrylic acid, followed by an intramolecular cyclization, and finally, an oxidative dehydrogenation step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form the fused aromatic pyrrole (B145914) ring. google.com Another similar annulation to form a pyrido[2,3-D]pyrimidinyl structure involves a palladium-catalyzed reaction between 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and crotonic acid. google.com
Kinetics and Thermodynamics of this compound Reactions
The reactivity of chloropyrimidines in SNAr reactions is known to be high. For instance, 2-chloropyrimidine (B141910) is approximately 100 times more reactive than chloropyrazine towards nucleophiles. researchgate.net Kinetic studies on the reaction of 2-chloro-5-nitropyridine (B43025) with various anilines in different solvents provide a model for the thermodynamic parameters that govern these reactions. researchgate.net The reactions follow second-order kinetics, and the thermodynamic activation parameters indicate the influence of both solvent and substituent effects on the reaction rates. researchgate.net
| Solvent | ΔH# (kJ/mol) | ΔS# (J/mol·K) | ΔG# at 298K (kJ/mol) |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 41.8 | -143 | 84.4 |
| Dimethylformamide (DMF) | 32.8 | -171 | 83.8 |
This data is for a model system and illustrates the thermodynamic profile expected for SNAr reactions of activated chloropyrimidines.
Furthermore, computational studies provide quantitative estimates of reaction barriers. The calculated energy barrier for the SNAr of an alkoxide at the C-2 position of 2-MeSO₂-4-chloropyrimidine, a reaction directed by hydrogen bonding, is remarkably low at about 0.25 kcal/mol, explaining why the reaction can proceed at -78°C. wuxiapptec.com In contrast, the energy barrier for a dehydrogenation step in a pyrimidine synthesis was calculated to be much higher, ranging from 10.8 to 30.1 kcal/mol depending on the mechanism. nih.gov These values underscore how different reaction pathways involving pyrimidine scaffolds can have vastly different kinetic and thermodynamic profiles.
Role of Intermediates in Reaction Processes
Intermediates are transient species that are crucial in defining the course of a chemical reaction. mlunias.com In the chemistry of this compound, several key intermediates have been identified or proposed.
Hydrogen-Bonded Complexes: In reactions with specific nucleophiles, non-covalently bound intermediates, such as a hydrogen-bonded complex between the substrate and the nucleophile, can form prior to the chemical reaction. wuxiapptec.com These complexes play a crucial role in directing the regioselectivity of the attack, effectively acting as a template to lower the activation energy of one reaction pathway over another. wuxiapptec.com
N-Acylimine and N-Carbamoyliminium Ions: In the de novo synthesis of the pyrimidine ring, these electrophilic species are proposed as critical intermediates that react with enolates to build the core structure. researchgate.net
Organometallic Intermediates: In catalyzed reactions, organometallic species play a central role. For example, the zirconium-mediated synthesis of pyrimidines proceeds through an azazirconacyclopentadiene intermediate. mdpi.com Similarly, the annulation reactions to form fused rings rely on nickel- or palladium-based catalytic cycles involving organometallic intermediates. google.comgoogle.com
Vinamidinium Salts: In more complex transformations, the pyrimidine ring itself can be deconstructed to form a reactive intermediate. Mechanistic studies have shown that pyrimidines can be converted into vinamidinium salt intermediates, which then serve as versatile synthons for building a wide range of other heterocyclic structures. researchgate.net
These intermediates are fundamental to understanding the reaction mechanisms at a deeper level, explaining observed product distributions, reaction rates, and selectivities.
Computational Chemistry in the Study of 2 Chloro 4 Cyclopentylpyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide a detailed picture of the molecule's electronic architecture and energy landscape.
The electronic structure of 2-Chloro-4-cyclopentylpyrimidine can be thoroughly investigated using methods like Density Functional Theory (DFT) and ab initio calculations. researchgate.net DFT, particularly with functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), is widely used for its balance of accuracy and computational efficiency in studying pyrimidine (B1678525) systems. nih.govresearchgate.netresearchgate.net These calculations yield critical electronic properties that dictate the molecule's behavior.
Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. scienceopen.com A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For substituted pyrimidines, the distribution and energy of these frontier orbitals are heavily influenced by the nature and position of the substituents. researchgate.netosf.io The electron-withdrawing chloro group and the electron-donating cyclopentyl group have opposing effects on the pyrimidine ring's electron density.
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. These maps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering insights into intermolecular interactions and reactive sites. researchgate.net In this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, while the area around the chlorine atom is a likely site for nucleophilic substitution.
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (B3LYP/6-311++G(d,p))
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. researchgate.net |
Note: This table is illustrative, based on typical values for similar heterocyclic compounds.
The presence of a flexible cyclopentyl group necessitates a conformational analysis to identify the molecule's most stable three-dimensional structures. The rotation around the single bond connecting the cyclopentyl group to the pyrimidine ring, along with the puckering of the cyclopentyl ring itself, gives rise to various conformers with different energy levels.
Computational methods can map the potential energy surface (PES) by systematically changing the dihedral angles and ring puckering coordinates. This process identifies energy minima, corresponding to stable conformers, and saddle points, representing the transition states between them. researchgate.net Understanding the relative energies of these conformers and the barriers to their interconversion is crucial, as the dominant conformation can influence the molecule's reactivity and its ability to bind to biological targets. For this compound, the orientation of the cyclopentyl group relative to the pyrimidine ring would be a key area of investigation.
Molecular Modeling and Dynamics Simulations
While quantum calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations explore the dynamic behavior of molecules and their interactions over time.
Molecular dynamics (MD) simulations are a powerful technique for studying the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular behavior. mdpi.com
For this compound, MD simulations can be employed to investigate reaction mechanisms, particularly for substitution reactions at the C2 position. The chlorine atom on the pyrimidine ring is a leaving group, making this position susceptible to nucleophilic attack. wikipedia.org An MD simulation could model the approach of a nucleophile, the formation of a transition state, and the final product formation, all within a simulated solvent environment to mimic real-world conditions. nih.gov These simulations provide insights into the energy barriers of the reaction, the role of solvent molecules, and the preferred reaction pathways, complementing the static picture from quantum calculations. crc1333.de
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.comresearchgate.netmdpi.com Computational techniques like in silico design and virtual screening are extensively used to explore the chemical space around this core, aiming to identify derivatives with enhanced biological activity. nih.govnih.govunair.ac.id
The process often starts with a known target, such as an enzyme or receptor. A large virtual library of pyrimidine derivatives, which could include variations of this compound, is then screened computationally. acs.org Molecular docking is a key technique used to predict how each molecule in the library binds to the target's active site and to estimate its binding affinity. aip.orgnih.gov This allows researchers to prioritize a smaller, more manageable number of promising compounds for actual synthesis and experimental testing. nih.gov
Furthermore, pharmacophore mapping can identify the essential 3D arrangement of chemical features required for biological activity. This model can then be used to design new molecules or search databases for existing compounds that fit the pharmacophore. nih.gov Advanced artificial intelligence and machine learning methods are also being integrated into these workflows to improve the predictive power and efficiency of virtual screening. acs.orggithub.com
Table 2: Examples of In Silico Studies on Pyrimidine Derivatives
| Study Focus | Computational Methods Used | Biological Target/Application | Reference |
|---|---|---|---|
| Novel Pyrimidine Derivatives as EGFR Inhibitors | Molecular Docking, Virtual Pharmacokinetic Studies | Epidermal Growth Factor Receptor (EGFR) | researchgate.netnih.gov |
| Thieno[3,2-d]pyrimidine Derivatives for Cancer Therapy | Molecular Docking, Computational Predictions | ATR Kinase | nih.gov |
| Pyrido[2,3-d]pyrimidines as Thymidylate Synthase Inhibitors | Virtual Screening, Molecular Dynamics, Pharmacophore Mapping | Human Thymidylate Synthase (hTS) | nih.gov |
| Pyrimidine Derivatives as Antibacterial Agents | Molecular Docking | Dihydrofolate Reductase (DHFR) | unair.ac.idaip.org |
Prediction of Reactivity and Selectivity in this compound Transformations
Predicting the reactivity and regioselectivity of chemical transformations is a central goal of computational chemistry. For this compound, quantum chemical calculations provide the necessary data to make these predictions.
The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms, which influences its reactivity. osf.io Nucleophilic aromatic substitution is generally favored at the C2, C4, and C6 positions, which bear a partial positive charge. wikipedia.org The presence of a chloro-substituent at the C2 position of this compound makes it a prime target for nucleophilic attack.
Computational analysis can quantify this reactivity. The calculated MEP map will show a region of positive electrostatic potential around the C2 carbon, confirming its electrophilic character. researchgate.net Furthermore, analysis of the LUMO can reveal that its largest lobes are located on the C2 and C4 atoms, indicating these are the most likely sites to accept electrons from an incoming nucleophile. By comparing the calculated energy barriers for substitution at different positions, chemists can predict the selectivity of a given reaction with high confidence, thereby guiding synthetic efforts toward the desired product. crc1333.de
Data-Driven Computational Approaches and AI-Assisted Reaction Design for Pyrimidines
The convergence of computational chemistry with artificial intelligence (AI) and large datasets has revolutionized the study and synthesis of chemical compounds, including the vast family of pyrimidines. These data-driven approaches enable rapid screening, property prediction, and innovative synthesis planning, accelerating the discovery and development of new chemical entities.
Data-Driven Computational Approaches
Data-driven modeling, particularly through machine learning-based Quantitative Structure-Activity Relationships (QSAR), has become essential for navigating the complex chemical space of pyrimidine derivatives. nih.govresearchgate.net The core principle of QSAR is to build a statistical model that correlates variations in the chemical structure of compounds with their biological activity or other properties.
The development of a robust QSAR model involves several key steps:
Data Curation: A large dataset of pyrimidine compounds and their experimentally determined activities is compiled from chemical databases like ChEMBL. nih.govmdpi.com
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound.
Model Development: Using machine learning algorithms, a workflow is created to select the most relevant descriptors and build a predictive model. This model establishes a mathematical relationship between the molecular descriptors and the observed activity. nih.govmdpi.com
Validation: The model's predictive power is rigorously tested through external validation using data not included in the training set. A crucial step is blind validation, where the model's predictions are compared against the experimental results of newly synthesized and tested compounds. nih.govresearchgate.net
For instance, a data-driven QSAR model was developed for substituted pyrimidine and uracil (B121893) derivatives to predict their antiproliferative activity against cancer cell lines. nih.gov This model successfully predicted the activity of a newly synthesized 2,4,5-trisubstituted pyrimidine, with the predicted value showing a minimal difference of just 0.02 compared to its experimentally measured activity. researchgate.netmdpi.com Such models serve as powerful alternatives to purely experimental methods for screening large numbers of compounds, saving significant time and resources. mdpi.com
Interactive Table: QSAR Model Performance for Pyrimidine Derivatives This table illustrates the typical components and outcomes of a data-driven QSAR study.
The process generally involves:
Retrosynthetic Prediction: An AI model takes a target molecule, such as a substituted pyrimidine, as input. The primary goal is to predict one or more plausible "disconnections" or reactions in reverse that could form the target. engineering.org.cn
Model Training: These models are trained on millions of reactions from databases like Reaxys. acs.orgnih.gov They learn the underlying patterns of chemical transformations, often represented as generalized "reaction templates." engineering.org.cn
Route Generation: By recursively applying single-step predictions, the AI can generate entire synthesis pathways, often presenting multiple options for a chemist to evaluate. engineering.org.cn
Several advanced AI architectures are employed for this purpose. Graph Convolutional Networks (GCNs) are well-suited to learn from molecular graphs, while Transformer-based models, such as that used by IBM's RXN for Chemistry platform, have shown high accuracy in predicting reaction outcomes. acs.orgpreprints.org These AI tools can significantly shorten the time required to design a viable synthesis route from days or weeks to mere minutes, allowing chemists to focus on optimizing and executing the most promising pathways in the lab. preprints.org
Interactive Table: AI Approaches in Chemical Synthesis This table summarizes common AI techniques and their roles in modern reaction design.
Advanced Spectroscopic Characterization and Analytical Methods for 2 Chloro 4 Cyclopentylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2-Chloro-4-cyclopentylpyrimidine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.
High-Resolution 1H NMR Spectroscopy for Structural Confirmation
High-resolution proton (¹H) NMR spectroscopy is instrumental in confirming the identity of this compound by providing information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the pyrimidine (B1678525) ring proton and the protons of the cyclopentyl group.
The single proton on the pyrimidine ring is anticipated to appear as a singlet in the aromatic region of the spectrum. The protons of the cyclopentyl group would exhibit more complex splitting patterns due to spin-spin coupling between adjacent non-equivalent protons. The methine proton of the cyclopentyl group directly attached to the pyrimidine ring would likely appear as a multiplet. The methylene (B1212753) protons of the cyclopentyl ring would also present as multiplets.
| Proton | Expected Chemical Shift (δ) ppm | Multiplicity |
| Pyrimidine-H | ~8.5 | Singlet |
| Cyclopentyl-CH | ~3.3 | Multiplet |
| Cyclopentyl-CH₂ | ~1.6-2.1 | Multiplet |
Carbon-13 NMR Spectroscopy for Core and Substituent Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, allowing for a complete analysis of the pyrimidine core and the cyclopentyl substituent.
The carbon atoms of the pyrimidine ring would resonate at lower field (higher ppm values) due to the influence of the electronegative nitrogen atoms and the chlorine atom. The carbon atom bearing the chlorine atom would be expected to have a chemical shift in the range of 160-165 ppm. The carbons of the cyclopentyl group would appear at a higher field (lower ppm values).
| Carbon | Expected Chemical Shift (δ) ppm |
| Pyrimidine-C-Cl | ~162 |
| Pyrimidine-C-Cyclopentyl | ~170 |
| Pyrimidine-CH | ~158 |
| Cyclopentyl-CH | ~38 |
| Cyclopentyl-CH₂ | ~26-34 |
2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between coupled protons, primarily within the cyclopentyl group, helping to assign the complex multiplets.
HMQC (Heteronuclear Single Quantum Coherence): An HMQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would definitively link the proton signals of the cyclopentyl group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is crucial for establishing the connectivity across the molecule. It would show correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation between the methine proton of the cyclopentyl group and the carbon atoms of the pyrimidine ring, confirming the attachment of the cyclopentyl group to the pyrimidine core.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms, which can be useful in confirming the stereochemistry of the molecule, although for this compound, the primary utility would be in confirming through-space interactions between the cyclopentyl protons and the pyrimidine ring proton.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₁ClN₂), the expected exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, and ¹⁴N). This highly accurate mass measurement is a key identifier for the compound. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound. The liquid chromatograph separates the target compound from any impurities, and the mass spectrometer provides mass information for each separated component. This allows for the identification of by-products from the synthesis or degradation products, ensuring the quality of the material. The retention time from the LC and the mass spectrum from the MS together provide a high degree of confidence in the identity and purity of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the analysis of thermally labile and polar organic compounds, including pyrimidine derivatives. mdpi.com This method allows for the production of gas-phase ions from molecules in solution with minimal fragmentation, which is particularly useful for determining the molecular weight of the intact molecule. mdpi.comnih.gov In ESI-MS, ions are typically formed through protonation ([M+H]⁺) or deprotonation, and the resulting mass spectrum often shows multiply charged ions. nih.gov The technique can be coupled with high-performance liquid chromatography (HPLC) to analyze complex mixtures, providing both separation and mass information for each component. nih.gov
For pyrimidine derivatives, ESI-MS is used to confirm molecular weights and to study fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. mdpi.commdpi.com These fragmentation patterns provide valuable structural information. mdpi.com For instance, in the analysis of novel pyrimidine derivatives, ESI-MS has been used to confirm the structures of synthesized compounds. nih.gov The technique's high sensitivity allows for the detection of metabolites in biological samples, making it a powerful tool in drug metabolism studies. nih.gov
Key Features of ESI-MS in Pyrimidine Analysis:
| Feature | Description |
| Soft Ionization | Minimizes fragmentation, allowing for the determination of the molecular weight of the intact pyrimidine derivative. mdpi.com |
| High Sensitivity | Enables the detection of low-concentration analytes, crucial for metabolite studies. nih.gov |
| Coupling with HPLC | HPLC-ESI-MS allows for the separation and analysis of complex mixtures of pyrimidine compounds and their metabolites. nih.gov |
| Structural Elucidation | Tandem MS (MS/MS) provides fragmentation patterns that help in confirming the structure of pyrimidine derivatives. mdpi.com |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations and functional groups present in a molecule. vandanapublications.com
FTIR spectroscopy is a versatile analytical technique for identifying the functional groups and determining the molecular structure of organic compounds. vandanapublications.comvandanapublications.com It works by detecting the absorption of infrared radiation by a sample, which induces vibrations in the chemical bonds. vandanapublications.comvandanapublications.com These vibrations are unique to specific functional groups, providing a molecular fingerprint. vandanapublications.com
In the context of pyrimidine derivatives, FTIR is invaluable for identifying characteristic vibrational modes associated with the pyrimidine ring and its substituents. vandanapublications.com For instance, the presence of a chloro-substituent and a cyclopentyl group on the pyrimidine ring of this compound would give rise to specific absorption bands.
A review of FTIR analysis of pyrimidine derivatives highlights the following characteristic bands:
N-H stretching vibrations: Typically observed in the 3300–3400 cm⁻¹ range for amino-substituted pyrimidines. vandanapublications.com
C-H stretching vibrations: Aromatic C-H stretching appears around 3000-3100 cm⁻¹, while aliphatic C-H stretching (from the cyclopentyl group) would be expected in the 2850–2950 cm⁻¹ range. vandanapublications.comijirset.com
C=N and C=C ring stretching: These vibrations are characteristic of the pyrimidine ring and are typically observed in the 1650–1400 cm⁻¹ region. vandanapublications.commdpi.com
C-Cl stretching: The carbon-chlorine bond vibration is expected in the 800-600 cm⁻¹ region.
The FTIR spectrum of a pyrimidine derivative can be influenced by the nature and position of its substituents. vandanapublications.com For example, the spectrum of 2-hydroxy-4-methyl pyrimidine hydrochloride shows characteristic bands for the hydroxyl, methyl, and pyrimidine ring vibrations. asianpubs.org
Typical FTIR Absorption Ranges for Pyrimidine Derivatives:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (amino group) | Stretching | 3300–3400 vandanapublications.com |
| Aromatic C-H | Stretching | 3000-3100 asianpubs.org |
| Aliphatic C-H | Stretching | 2850–2950 vandanapublications.com |
| C=N / C=C (ring) | Stretching | 1650–1400 vandanapublications.commdpi.com |
| C-N | Stretching | 1200–1350 vandanapublications.com |
| C-Cl | Stretching | 800-600 |
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. researchgate.net Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra.
For pyrimidine and its derivatives, Raman spectroscopy can be used to study the effects of intermolecular interactions and changes in the solid-state structure. researchgate.netmdpi.com For example, the Raman spectrum of pyrimidine in the solid state is only weakly perturbed from that of the liquid, with shifts in certain normal modes indicating the presence of weak C–H···N interactions. mdpi.com The signature ring breathing mode of pyrimidine is a noticeable feature in its Raman spectrum. mdpi.com
High-pressure Raman spectroscopy studies on pyrimidine have revealed phase transitions and changes in vibrational modes under pressure. researchgate.net This technique can provide insights into the stability and behavior of the pyrimidine ring under different conditions.
X-ray Crystallography for Solid-State Structure Elucidation of Pyrimidine Derivatives
For pyrimidine derivatives, single-crystal X-ray diffraction analysis is crucial for unambiguously confirming their molecular structures. nih.govnih.govresearchgate.net It allows for the detailed characterization of the pyrimidine ring's geometry and the spatial arrangement of its substituents, such as the cyclopentyl group in this compound. nih.govacs.org
Studies on various pyrimidine derivatives have demonstrated the power of X-ray crystallography in:
Confirming the products of chemical synthesis. nih.govresearchgate.netnih.gov
Revealing the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govnih.govnih.govacs.org
Understanding the conformational preferences of the molecule. nih.govacs.org
For example, the crystal structures of some 5,6-disubstituted pyrimidine derivatives have been determined to confirm their synthesis and to study their supramolecular structures, which were found to be influenced by different hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net
Chromatographic Separations for Compound Isolation and Purification
Chromatographic techniques are essential for the separation, isolation, and purification of pyrimidine derivatives from reaction mixtures or biological samples. nih.gov High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed methods. nih.govcreative-proteomics.com
HPLC is a powerful technique for separating and quantifying pyrimidine compounds. creative-proteomics.com Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is often used for the separation of pyrimidine derivatives. creative-proteomics.comnih.gov The choice of column and mobile phase is critical for achieving good separation.
Column chromatography on silica (B1680970) gel is a standard method for the purification of synthesized pyrimidine derivatives. nih.govacs.orgacs.org The selection of the eluting solvent system is optimized to achieve separation of the desired compound from impurities. acs.orgacs.org For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent for the purification of pyrimidine derivatives. chemicalbook.com
Comprehensive Analytical Techniques for Pyrimidine Metabolites and Derivatives
The analysis of pyrimidine metabolites and their derivatives often requires a combination of sophisticated analytical techniques to achieve sensitive and reliable quantification in complex biological matrices. nih.govnih.gov
A common approach involves the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This method combines the separation power of LC with the high sensitivity and specificity of MS/MS. Ion-pairing reversed-phase ultra-high-performance liquid chromatography (IP-RP-UPLC) coupled with MS/MS has been successfully used for the simultaneous analysis of numerous purine (B94841) and pyrimidine metabolites. nih.gov
Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) is another powerful technique for the quantitative analysis of polar metabolites like purines and pyrimidines in biological samples such as serum and tissue homogenates. nih.gov
These comprehensive methods are crucial for understanding the metabolic pathways of pyrimidine derivatives and for identifying and quantifying their metabolites in various biological systems. creative-proteomics.comcreative-proteomics.com
Green Chemistry Principles in the Synthesis of 2 Chloro 4 Cyclopentylpyrimidine and Its Derivatives
Solvent Selection and Reduction Strategies (e.g., Aqueous Media, Ionic Liquids, Solvent-Free Conditions)
Traditional organic syntheses often rely on volatile and hazardous solvents, which contribute significantly to environmental pollution. researchgate.netrsc.org Green chemistry emphasizes the use of safer alternatives and the reduction of solvent use altogether.
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.netresearchgate.net The synthesis of various pyrimidine (B1678525) derivatives has been successfully demonstrated in aqueous media. researchgate.netresearchgate.net For instance, the synthesis of pyrido[2,3-d]pyrimidines has been achieved in water using a reusable catalyst at ambient temperature, offering advantages like simple operation and avoidance of toxic solvents. researchgate.net Theoretical studies have also explored the mechanisms of pyrimidine synthesis in aqueous solutions, providing insights for process optimization. nih.gov
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as solvents in chemical reactions. japsonline.comresearchgate.net They are considered green solvents due to their low volatility and ability to dissolve a wide range of compounds. japsonline.comnih.gov The use of ionic liquids as catalysts and reaction media has been shown to be effective in the synthesis of pyrimidine derivatives, often leading to higher yields and shorter reaction times. japsonline.comnih.gov For example, L-proline (B1679175) nitrate (B79036), an amino acid ionic liquid, has been used as an environmentally friendly and recyclable catalyst for pyrimidine synthesis. japsonline.com
Solvent-Free Conditions: Conducting reactions without a solvent, or under "solvent-free" or "neat" conditions, is a highly effective green chemistry approach. researchgate.netacs.org This strategy completely eliminates solvent-related waste and simplifies product purification. researchgate.net One-pot, solvent-free methods, such as those employing ball milling techniques with recyclable catalysts, have been developed for the synthesis of various pyrimidine derivatives. researchgate.netacs.org These methods are often scalable and offer easy product isolation. acs.org
| Strategy | Advantages | Examples in Pyrimidine Synthesis | Key Findings |
|---|---|---|---|
| Aqueous Media | Non-toxic, non-flammable, abundant, inexpensive. researchgate.netresearchgate.net | Synthesis of pyrido[2,3-d]pyrimidines. researchgate.net | High yields (92-98%) at ambient temperature with a reusable catalyst. researchgate.net |
| Ionic Liquids | Low volatility, recyclable, can act as both solvent and catalyst. japsonline.comnih.gov | Synthesis of pyrimidine derivatives using L-proline nitrate. japsonline.com | More than 2.5 times the efficiency of non-catalyzed reactions. japsonline.com |
| Solvent-Free | Eliminates solvent waste, simplifies purification, often requires less energy. acs.orgresearchgate.net | One-pot multicomponent synthesis using ball milling. acs.org | Highly efficient with a recyclable catalyst and scalable to multigram quantities. acs.org |
Atom Economy and Reaction Efficiency in Pyrimidine Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing waste. nih.gov
The efficiency of pyrimidine synthesis can be further enhanced by employing catalytic reactions that proceed with high selectivity and conversion rates. The use of pincer complexes of iridium, for instance, has proven to be highly efficient in catalyzing the sustainable synthesis of a wide variety of pyrimidines. acs.orgbohrium.com The development of such protocols allows for the creation of highly decorated pyrimidines from simple and readily available building blocks, such as alcohols derived from biomass. acs.org
Energy Efficiency in Reaction Processes (e.g., Microwave, Ultrasound Irradiation)
Improving energy efficiency is another key aspect of green chemistry, aiming to reduce the energy consumption associated with chemical transformations. researchgate.net Microwave and ultrasound irradiation are two alternative energy sources that have been successfully applied to pyrimidine synthesis to enhance reaction rates and reduce energy usage compared to conventional heating methods. nih.govresearchgate.netdoaj.org
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in the preparation of pyrimidine derivatives. nih.govresearchgate.net For instance, the synthesis of pyrazole-linked triazolo-pyrimidine hybrids using microwave irradiation in an ionic liquid was found to be highly efficient. nih.gov This method not only accelerated the reaction but also allowed for the recycling of the ionic liquid for several consecutive cycles. nih.gov In some cases, microwave-assisted synthesis can be completed in minutes compared to hours required for conventional heating. researchgate.net
Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also lead to enhanced reaction rates and yields. researchgate.netnih.gov Ultrasound irradiation has been utilized in the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines in an aqueous medium, demonstrating an environmentally friendly and efficient approach. researchgate.net The combination of ultrasound with other green techniques, such as the use of phase transfer catalysts in water, further enhances the sustainability of the process. researchgate.net Comparative studies have shown that ultrasound-assisted methods can dramatically reduce reaction times and increase yields compared to conventional heating. nih.gov
| Energy Source | Key Advantages | Example Application | Reported Improvements |
|---|---|---|---|
| Microwave Irradiation | Shorter reaction times, improved yields, cleaner reactions. nih.govresearchgate.net | Synthesis of pyrazole-linked triazolo-pyrimidine hybrids. nih.gov | Reaction time reduced from hours to minutes. researchgate.net |
| Ultrasound Irradiation | Enhanced reaction rates, higher yields, can be used in aqueous media. researchgate.netnih.gov | One-pot synthesis of pyrido[2,3-d]pyrimidines. researchgate.net | Reaction time decreased from 240-360 min to 15-25 min and yields increased from 58-78% to 88-92% in a multi-step synthesis. nih.gov |
Catalyst Design for Sustainability (e.g., Recyclable, Non-toxic Catalysts)
The development of sustainable catalysts is a cornerstone of green chemistry. Ideal catalysts are highly active, selective, non-toxic, and can be easily separated from the reaction mixture and reused multiple times. tandfonline.comresearchgate.net
Recyclable Catalysts: A significant focus in green pyrimidine synthesis is the use of recyclable catalysts. tandfonline.comdeepdyve.combohrium.com Magnetic nanoparticles have emerged as excellent supports for catalysts, allowing for their easy recovery using an external magnet. tandfonline.comdeepdyve.combohrium.com For example, SCMNPs@Urea (B33335)/Py-CuCl2 nanoparticles have been used as a reusable heterogeneous magnetic nanocatalyst for the synthesis of pyrano[2,3-d]pyrimidinone derivatives. tandfonline.comdeepdyve.combohrium.com This catalyst was successfully reused for six consecutive runs without a significant loss in its catalytic activity. tandfonline.comdeepdyve.com Similarly, mesoporous silica-supported iridium and ruthenium catalysts have demonstrated high activity and recyclability in the synthesis of perimidines and aminopyrimidines. researchgate.net
Non-toxic and Eco-friendly Catalysts: The use of non-toxic and environmentally benign catalysts is another important strategy. researchgate.netjapsonline.com This includes the use of bio-based catalysts and earth-abundant metal catalysts. For instance, l-proline nitrate, an amino acid-based ionic liquid, serves as an effective and green catalyst. japsonline.com Calcined TiO2-SiO2 nanocomposites have also been employed as inexpensive, non-toxic, and reusable catalysts for pyrimidine synthesis in water. researchgate.net Furthermore, catalysts derived from biowaste, such as bone char modified with chlorosulfonic acid, have been developed as eco-friendly solid acid biocatalysts for the synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.net
Process Intensification and Waste Minimization Strategies
Process intensification refers to the development of innovative technologies and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. researchgate.netmdpi.com In the context of 2-Chloro-4-cyclopentylpyrimidine synthesis, process intensification can be achieved through various strategies that also contribute to waste minimization. acs.orgtandfonline.com
One-Pot and Multicomponent Reactions: As mentioned earlier, one-pot and multicomponent reactions are prime examples of process intensification. acs.orgbohrium.com By combining multiple reaction steps into a single operation, they reduce the need for intermediate separation and purification steps, which in turn minimizes solvent usage and waste generation. tandfonline.com
Continuous Flow Chemistry: Although not explicitly detailed in the provided search results for this specific compound, continuous flow chemistry is a powerful process intensification tool. It involves performing chemical reactions in a continuous stream rather than in a batch reactor. This technology offers several advantages, including enhanced heat and mass transfer, improved safety, and easier scale-up. The precise control over reaction parameters in flow reactors can lead to higher yields and selectivities, thus minimizing byproduct formation and waste.
Waste Minimization Techniques: A comprehensive waste minimization strategy involves several practices, including source reduction and recycling. eiu.edutexas.gov In chemical synthesis, this translates to:
Inventory Control: Careful management of chemical inventories can prevent the over-purchase of reagents and the generation of waste from expired or unused chemicals. texas.gov
Selective Purchasing: Choosing starting materials that are less toxic and generate minimal waste during the reaction is a proactive approach to waste minimization. triumvirate.com
Solvent Recycling: When solvents are necessary, implementing efficient recovery and recycling systems can significantly reduce waste and operational costs. rsc.org
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, economically viable, and environmentally responsible.
Future Research Directions and Challenges
Development of Novel and More Efficient Synthetic Routes to 2-Chloro-4-cyclopentylpyrimidine
The development of robust and efficient synthetic methodologies is paramount for the widespread application of this compound. While classical methods for pyrimidine (B1678525) synthesis exist, future research should prioritize the development of novel routes that offer improved yields, scalability, and sustainability.
One promising avenue is the exploration of transition-metal catalyzed cross-coupling reactions . For instance, cobalt-catalyzed cross-coupling of 2-chloropyrimidines with organozinc reagents has shown promise for the synthesis of 2-aryl- and 2-alkylpyrimidines. nih.gov Adapting this methodology to use cyclopentylzinc halides could provide a direct and efficient route to this compound from a readily available 2,4-dichloropyrimidine (B19661) precursor. A proposed reaction is outlined in Table 1.
Table 1: Proposed Cobalt-Catalyzed Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Proposed Product | Potential Advantages |
|---|
Furthermore, research into one-pot multicomponent reactions could significantly streamline the synthesis process. rasayanjournal.co.inmdpi.com Designing a convergent synthesis where cyclopentyl-containing precursors, a nitrogen source, and a C3-synthon are combined in a single step would be a significant advancement, reducing waste and operational complexity. mdpi.com
Exploration of Undiscovered Reactivity Pathways for Diversification
The reactivity of the 2-chloro- and 4-cyclopentyl- positions on the pyrimidine ring offers a rich landscape for chemical diversification. While nucleophilic aromatic substitution (SNAr) at the C2 position is a known pathway for 2-chloropyrimidines, a systematic exploration of its scope and limitations with a wide array of nucleophiles is warranted. chegg.comvaia.com
Future investigations should focus on:
Novel Nucleophilic Displacement: Exploring reactions with complex and sterically hindered nucleophiles to generate novel derivatives with potential biological activity. The reactivity of 2-chloropyridines, which are electronically similar, suggests that attack at the 2-position is favorable due to resonance stabilization of the intermediate. vaia.com
Metal-Catalyzed Cross-Coupling Reactions: Beyond synthesis, the chloro-substituent can be leveraged in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, and alkyl groups at the C2 position. acs.org
C-H Activation of the Cyclopentyl Moiety: Investigating selective C-H functionalization of the cyclopentyl ring would open up a new dimension for derivatization, allowing for the introduction of functional groups without altering the core pyrimidine structure.
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of this compound. benthamdirect.comnih.govjchemrev.com Future research in this area should aim to:
Predict Reactivity and Regioselectivity: DFT calculations can be employed to model the transition states of various reactions, providing insights into the most favorable reaction pathways and predicting the regioselectivity of nucleophilic attacks or cross-coupling reactions. benthamdirect.comnih.gov For instance, modeling the SNAr reaction with different nucleophiles can help in selecting the optimal reaction conditions to achieve the desired product. wuxiapptec.com
Elucidate Reaction Mechanisms: Computational studies can help to elucidate complex reaction mechanisms, such as those involved in novel catalytic cycles for the synthesis of this compound. acs.org
Predict Physicochemical and Pharmacokinetic Properties: Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives of this compound, guiding the design of compounds with improved drug-like properties. nih.govnih.govresearchgate.net
Table 2: Potential Applications of Computational Modeling
| Modeling Technique | Application for this compound | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energy barriers for nucleophilic substitution. | Prediction of regioselectivity and reaction kinetics. |
| Molecular Docking | Simulation of binding of derivatives to biological targets. | Identification of potential lead compounds for drug discovery. |
Integration of Green Chemistry Methodologies for Industrial Scale-Up
The principles of green chemistry are crucial for the sustainable industrial production of this compound. rasayanjournal.co.inijpsjournal.comnumberanalytics.comnumberanalytics.comnih.govresearchgate.netresearchgate.netnih.gov Future research should focus on developing environmentally benign processes that are also economically viable.
Key areas for investigation include:
Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives such as water, ionic liquids, or deep eutectic solvents. rasayanjournal.co.innumberanalytics.com
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry to reduce energy consumption and reaction times. rasayanjournal.co.inijpsjournal.com Flow chemistry, in particular, offers advantages in terms of safety, scalability, and process control for industrial applications. numberanalytics.com
Application of Advanced Analytical Techniques for In-Depth Characterization of Complex Systems
A thorough understanding of the synthesis and reactivity of this compound requires the use of advanced analytical techniques for the in-depth characterization of reactants, intermediates, and products.
Future research will benefit from the application of:
Hyphenated Chromatographic Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance spectroscopy (LC-NMR) can provide rapid and comprehensive analysis of complex reaction mixtures, enabling the identification of byproducts and reaction intermediates. researchgate.netspringernature.comchemijournal.comiipseries.orgwisdomlib.org
In-situ Reaction Monitoring: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR can be used to monitor reaction kinetics and mechanisms in real-time, providing valuable data for process optimization.
Advanced Spectroscopic Methods: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are essential for the unambiguous structural elucidation of novel derivatives of this compound.
By addressing these future research directions and overcoming the associated challenges, the scientific community can unlock the full potential of this compound as a valuable building block in various fields of chemical science.
Q & A
Q. What are the common synthetic routes for 2-Chloro-4-cyclopentylpyrimidine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution of a chlorinated pyrimidine precursor with a cyclopentyl group. For example, Suzuki-Miyaura coupling may introduce the cyclopentyl moiety via palladium-catalyzed cross-coupling . Key steps include:
Precursor preparation : Starting with 2,4-dichloropyrimidine.
Substitution : Reacting with cyclopentylmagnesium bromide under inert conditions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 15%↑ vs. PdCl₂ |
| Solvent | THF | 20%↑ vs. DMF |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm cyclopentyl integration (e.g., 5H multiplet at δ 1.5–2.5 ppm for cyclopentyl protons) and pyrimidine ring signals (δ 8.5–9.0 ppm for aromatic protons) .
- LC-MS : Verify molecular ion peak ([M+H]⁺ at m/z 223.1) and assess purity (>98% via UV at 254 nm) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure:
- Electrostatic Potential Maps : Identify electrophilic sites (e.g., C4-position due to electron-withdrawing Cl) .
- Transition State Analysis : Calculate activation barriers for substitution with amines or thiols .
- Validation : Compare computed vs. experimental reaction rates (e.g., Hammett plots for substituent effects).
Q. How to resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. A systematic approach includes:
Structural Benchmarking : Compare substituent effects (e.g., cyclopentyl vs. phenyl at C4) using a standardized assay (e.g., IC₅₀ in kinase inhibition) .
Assay Harmonization : Control variables like cell line (HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) .
- Case Study :
| Analog (R-group) | Target IC₅₀ (nM) | Cell Line | Solvent |
|---|---|---|---|
| Cyclopentyl | 50 ± 5 | HEK293 | 0.1% DMSO |
| Phenyl | 120 ± 10 | HeLa | 0.5% DMSO |
Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during functionalization .
- Directed Metalation : Use lithium hexamethyldisilazide (LHMDS) to direct substitution at C2 over C4 .
- Kinetic vs. Thermodynamic Control : Adjust temperature (e.g., -78°C for kinetic selectivity) .
Data Contradiction Analysis
Q. Why do computational predictions of this compound’s solubility conflict with experimental measurements?
- Methodological Answer : Discrepancies may arise from:
- Force Field Limitations : Classical models (e.g., GAFF) underestimate π-π stacking in cyclopentyl-pyrimidine systems. Use MD simulations with polarizable force fields .
- Experimental Artifacts : Measure solubility via nephelometry (vs. HPLC) to account for colloidal aggregation .
Application-Oriented Questions
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting kinase inhibition?
- Methodological Answer :
- Core Modifications : Vary substituents at C2 (Cl→Br, CF₃) and C4 (cyclopentyl→spirocyclic) .
- Assay Cascade :
In vitro : ADP-Glo™ kinase assay (IC₅₀).
Cellular : Western blot for phospho-target validation.
In vivo : PK/PD in murine models (oral bioavailability ≥30%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
